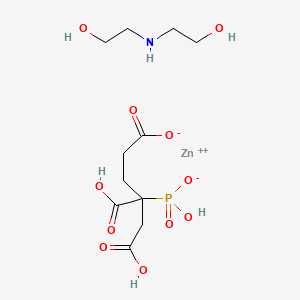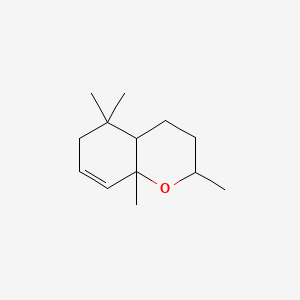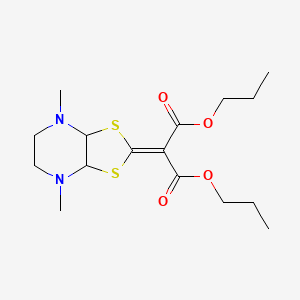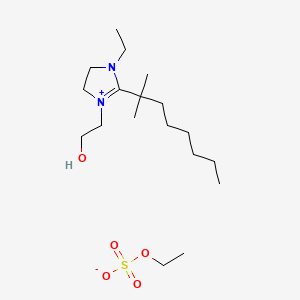
2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate is a complex organic compound with a unique structure that includes an imidazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate typically involves the quaternization of an imidazole derivative with an alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Imidazole derivative, alkylating agent (e.g., ethyl sulfate).
Reaction Conditions: Solvent (e.g., acetonitrile), heating (e.g., 60-80°C), and stirring.
Purification: The product is typically purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Various nucleophiles (e.g., halides, amines); conditionssolvent (e.g., DMF), heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolium oxides, while reduction may produce imidazolium hydrides.
Aplicaciones Científicas De Investigación
2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl methacrylate: Used in polymer synthesis and biomedical applications.
Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer in the production of flexible plastics.
Uniqueness
2-(Dimethylheptyl)-1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate is unique due to its imidazolium core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propiedades
Número CAS |
93905-02-3 |
|---|---|
Fórmula molecular |
C18H38N2O5S |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
2-[3-ethyl-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;ethyl sulfate |
InChI |
InChI=1S/C16H33N2O.C2H6O4S/c1-5-7-8-9-10-16(3,4)15-17(6-2)11-12-18(15)13-14-19;1-2-6-7(3,4)5/h19H,5-14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
VDAUQERGTZPOLQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC(C)(C)C1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


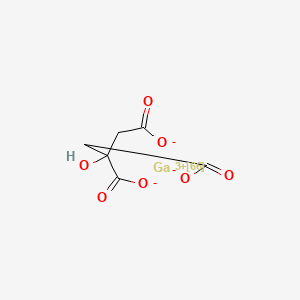
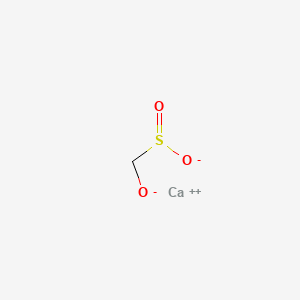

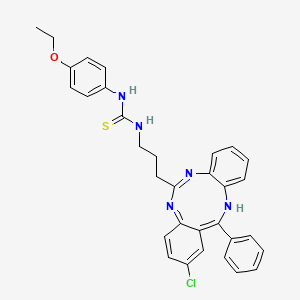
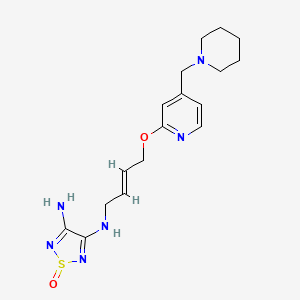
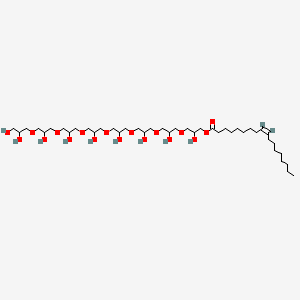


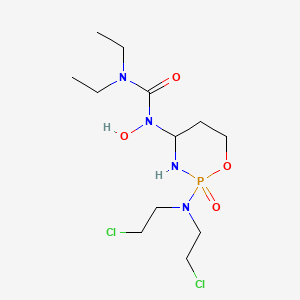
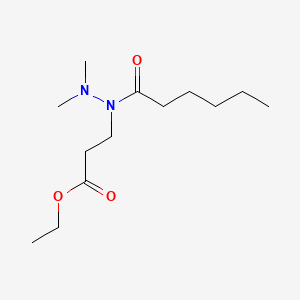
![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)
